N-(4-fluorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H20FN5O2 and its molecular weight is 381.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiazole-aminopiperidine Hybrid Analogues as Mycobacterium tuberculosis GyrB Inhibitors
A series of compounds, including those related to the specified chemical, were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One compound, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed significant activity, highlighting the potential of such compounds in developing new antituberculosis agents (V. U. Jeankumar et al., 2013).
Potential Dopamine D4 Receptor Ligand
Synthesis and in vitro receptor binding assays of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine have identified it as a potential dopamine D4 receptor ligand. The compound exhibited affinity constants indicating its selectivity and potential application in neurological research (Yang Fang-wei, 2013).
Fluorocontaining Derivatives of Pyrazolo[3,4-d]pyrimidines
Research on fluorocontaining derivatives, including those related to the compound of interest, has contributed to the development of substituted amides and dihydropyrazolo-[3,4-d]pyrimidines. These compounds have potential applications in medicinal chemistry and drug design (A. Eleev et al., 2015).
Development of Fluorine-18-labeled 5-HT1A Antagonists
The synthesis of fluorinated derivatives of WAY 100635, involving compounds with structural similarities to the specified chemical, demonstrates the role of such compounds in developing radiolabeled antagonists for 5-HT1A receptors. This research has implications for neuroimaging and the study of neurological disorders (L. Lang et al., 1999).
Synthesis and Receptor Binding Assay of Pyrazolo[1,5-α]pyridines
Further exploration into the synthesis and in vitro receptor binding assays of pyrazolo[1,5-α]pyridines, including derivatives of the specified compound, has highlighted their potential as dopamine D4 receptor ligands. This research contributes to the understanding of dopamine receptor interactions and the development of novel neurological therapeutics (Li Guca, 2014).
Novel Pyrazole Carboxamide Derivatives
The synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, including piperazine moieties, have provided valuable insights into the structural aspects of such compounds. This research aids in the design of new molecules with potential therapeutic applications (Hong-Shui Lv et al., 2013).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c21-16-6-4-15(5-7-16)13-22-20(28)25-11-9-24(10-12-25)19(27)17-14-23-26-8-2-1-3-18(17)26/h1-8,14H,9-13H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWJPNLCQADRCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.